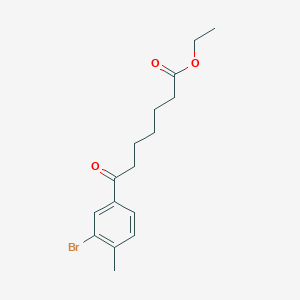

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

Beschreibung

BenchChem offers high-quality Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-3-20-16(19)8-6-4-5-7-15(18)13-10-9-12(2)14(17)11-13/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXXJTDLURGZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645696 | |

| Record name | Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-88-0 | |

| Record name | Ethyl 3-bromo-4-methyl-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate, a substituted aromatic keto-ester. Such molecules serve as valuable intermediates in the synthesis of complex organic structures and are of interest to researchers in medicinal chemistry and materials science.[1] The core of the proposed synthesis is the Friedel-Crafts acylation, a classic and reliable method for forming carbon-carbon bonds with aromatic rings.[2] This document details the strategic selection of starting materials, the in-depth reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. The guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the synthesis.

Introduction and Strategic Overview

Chemical Identity of the Target Molecule

The target compound, Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate, is characterized by a benzene ring substituted with bromo and methyl groups, attached to a seven-carbon chain that contains a ketone and a terminal ethyl ester.

| Property | Value | Reference |

| CAS Number | 898776-88-0 | [3][] |

| Molecular Formula | C₁₆H₂₁BrO₃ | [3][] |

| Molecular Weight | 341.24 g/mol | [3][] |

| IUPAC Name | Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | [3] |

| SMILES | CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)Br | [] |

Retrosynthetic Analysis and Synthetic Strategy

The most logical approach to constructing the target molecule is through a Friedel-Crafts acylation. This powerful reaction creates the key aryl-ketone bond. The retrosynthetic analysis involves disconnecting the bond between the carbonyl carbon and the aromatic ring.

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies two key starting materials:

-

The Aromatic Nucleophile: 2-Bromotoluene (3-bromo-4-methyltoluene).

-

The Acylating Agent: An activated form of a C7 chain with a terminal ethyl ester. Specifically, heptanedioic acid monoethyl ester is converted into its more reactive acyl chloride derivative, Ethyl 7-chloro-7-oxoheptanoate.

The overall synthetic workflow is a two-step process, beginning with the activation of the carboxylic acid followed by the main acylation reaction.

Caption: Overall two-step synthetic workflow diagram.

Core Reaction: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction that introduces an acyl group (R-C=O) onto an aromatic ring.[5] This reaction is exceptionally reliable and avoids the common pitfalls of its counterpart, the Friedel-Crafts alkylation, namely carbocation rearrangements and polyalkylation.[6][7]

Mechanism of Action

The reaction proceeds through the generation of a highly electrophilic acylium ion.[2][8]

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[9][10]

-

Electrophilic Attack: The π-electron system of the aromatic ring (2-bromotoluene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][8]

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final ketone product.[8]

Caption: Simplified mechanism of Friedel-Crafts acylation.

Rationale for Stoichiometric Catalyst

Unlike many catalytic reactions, the Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.[11] This is because the carbonyl oxygen of the product ketone is a Lewis base and forms a stable complex with the AlCl₃. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, one equivalent of AlCl₃ is consumed for each equivalent of product formed. An additional catalytic amount is needed to drive the reaction itself. The complex is typically hydrolyzed during the aqueous workup to liberate the final product.[9]

Experimental Protocol

Safety Note: This procedure involves corrosive and moisture-sensitive reagents. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

This step involves the conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).

| Reagent | Formula | MW ( g/mol ) | Moles | Amount |

| Heptanedioic acid monoethyl ester | C₉H₁₆O₄ | 188.22 | 1.0 | 188.2 g |

| Thionyl chloride | SOCl₂ | 118.97 | 1.2 | 142.8 g (85 mL) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 500 mL |

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a caustic trap (to neutralize HCl and SO₂ byproducts), and a dropping funnel.

-

Charge the flask with heptanedioic acid monoethyl ester and dichloromethane (DCM).

-

Begin stirring and slowly add the thionyl chloride via the dropping funnel over 30 minutes. The reaction is exothermic and will evolve gas.

-

After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) for 2-3 hours, or until gas evolution ceases.

-

Allow the reaction to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude product, Ethyl 7-chloro-7-oxoheptanoate, is a pale yellow oil and can often be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

This is the core step where the aryl-ketone is formed.

| Reagent | Formula | MW ( g/mol ) | Moles | Amount |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.2 | 160.0 g |

| 2-Bromotoluene | C₇H₇Br | 171.04 | 1.0 | 171.0 g |

| Ethyl 7-chloro-7-oxoheptanoate | C₉H₁₅ClO₃ | 206.67 | 1.0 | 206.7 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 1.0 L |

Procedure:

-

In a large, dry, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add dichloromethane (DCM) and cool the flask in an ice/water bath to 0-5°C.

-

Under an inert atmosphere (nitrogen or argon), slowly and portion-wise add the anhydrous aluminum chloride to the cooled DCM with vigorous stirring. This process is exothermic.

-

Once the AlCl₃ is fully suspended, add the 2-bromotoluene dropwise, maintaining the internal temperature below 10°C.

-

After the 2-bromotoluene has been added, slowly add the crude Ethyl 7-chloro-7-oxoheptanoate from Step 1 via the dropping funnel over 1-2 hours. Meticulously maintain the internal temperature at 0-5°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours, then let it warm to room temperature and stir for another 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: a. Cool the reaction mixture back down to 0°C in a large ice bath. b. Very slowly and carefully quench the reaction by pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid (approx. 500g ice and 100mL HCl). This is a highly exothermic and gas-evolving step. c. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice with DCM. e. Combine all organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. g. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a viscous oil or low-melting solid.

Regioselectivity Considerations

The substitution pattern on the aromatic ring is directed by the existing substituents. In 2-bromotoluene, we have:

-

-CH₃ (Methyl): An activating, ortho, para-directing group.

-

-Br (Bromo): A deactivating, ortho, para-directing group.

The acylation occurs at the position C5 (para to the methyl group and ortho to the bromo group). This is the sterically most accessible and electronically favorable position. The strong activating effect of the methyl group at the para position outweighs the deactivating effect of the bromo group, directing the incoming electrophile to that site.

Characterization of Final Product

The purified Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil or solid |

| ¹H NMR | Peaks corresponding to ethyl group (triplet, quartet), aliphatic chain (multiplets), aromatic protons (singlet, doublets), and methyl group (singlet). |

| ¹³C NMR | Peaks for carbonyl carbons (ketone and ester), aromatic carbons, aliphatic carbons, and methyl carbon. |

| IR Spectroscopy | Strong absorption bands around 1730 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (ketone C=O). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (341.24 g/mol ) with a characteristic isotopic pattern for bromine. |

Conclusion

The synthesis of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is reliably achieved through a two-step sequence centered on the Friedel-Crafts acylation reaction. This method offers high yields and excellent control over regioselectivity. Careful management of reaction conditions, particularly temperature and stoichiometry of the Lewis acid catalyst, is critical for success. The resulting product is a versatile intermediate for further chemical elaboration in various fields of applied chemistry.

References

-

Title: Friedel Crafts Acylation and Akylation Source: YouTube URL: [Link]

-

Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

-

Title: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Acetophenone, 3-bromo Source: Organic Syntheses URL: [Link]

-

Title: Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution Source: Chemguide URL: [Link]

-

Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

-

Title: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Friedel Crafts Reaction - sathee jee Source: sathee jee URL: [Link]

-

Title: Acetophenone, p-bromo Source: Organic Syntheses URL: [Link]

-

Title: Friedel Crafts Alkylation and Acylation | Organic Chemistry Source: YouTube URL: [Link]

Sources

- 1. 3'-BROMO-4'-METHYLACETOPHENONE | 40180-80-1 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 898776-88-0|Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate, a substituted aryl ketone that serves as a valuable intermediate in synthetic organic chemistry and drug discovery. The document details the compound's core physicochemical properties, outlines a robust synthetic methodology via Friedel-Crafts acylation with mechanistic insights, and presents a predictive analysis of its spectral characteristics. Furthermore, we explore the compound's chemical reactivity and discuss its potential applications as a versatile building block for more complex molecular architectures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound for their research and development activities.

Core Compound Profile and Physicochemical Properties

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is a bifunctional organic molecule featuring a ketone and an ester moiety. The structure consists of a heptanoate chain, with a ketone at the 7-position and an ethyl ester at the 1-position. The ketone is attached to a 3-bromo-4-methylphenyl ring, a substitution pattern that offers multiple avenues for further chemical modification.

Chemical Structure

Figure 1: 2D Structure of the title compound.

Physicochemical Data

The key identifying and physical properties of the compound are summarized below. Experimental values for properties such as melting and boiling points are typically determined empirically and can be found in supplier documentation.

| Property | Value | Source |

| CAS Number | 898776-88-0 | [1][][3] |

| Molecular Formula | C₁₆H₂₁BrO₃ | [][3][4] |

| Molecular Weight | 341.24 g/mol | [][3][4] |

| IUPAC Name | ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | [] |

| SMILES | CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)Br | [] |

| InChI Key | QEXXJTDLURGZDB-UHFFFAOYSA-N | [] |

| Physical State | Not specified; likely a liquid or low-melting solid at STP | N/A |

| Boiling Point | Data not available in provided search results | [1] |

| Melting Point | Data not available in provided search results | [1] |

Synthesis and Mechanistic Insights

The most logical and efficient synthetic route to Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is the Friedel-Crafts acylation of 4-bromotoluene (2-bromo-1-methylbenzene) with a suitable C7 acylating agent.[5][6] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to aromatic rings and is particularly well-suited for preparing aryl ketones.[7][8]

The acylation approach is vastly superior to a corresponding Friedel-Crafts alkylation for two critical reasons:

-

No Carbocation Rearrangement: The electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[6][9] This ensures the linear heptanoyl chain is installed without isomerization.

-

Prevention of Poly-acylation: The product, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the aromatic ring, making it less nucleophilic than the starting material.[9][10] This effectively prevents a second acylation reaction from occurring.

Synthetic Workflow

The overall synthesis is a two-stage process starting from pimelic acid. First, a mono-protected acylating agent is prepared, which is then used in the key Friedel-Crafts reaction.

Figure 2: High-level synthetic workflow.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the final step of the synthesis. The prerequisite starting material, ethyl 7-chloro-7-oxoheptanoate, is prepared from monoethyl pimelate by reaction with thionyl chloride or oxalyl chloride.

Reactants:

-

4-Bromotoluene (1.0 eq)

-

Ethyl 7-chloro-7-oxoheptanoate (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

Methodology:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.

-

Acylium Ion Formation: Ethyl 7-chloro-7-oxoheptanoate (1.1 eq) dissolved in a minimal amount of anhydrous DCM is added dropwise to the stirred AlCl₃ suspension via the dropping funnel over 20-30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes to allow for the complete formation of the acylium ion-Lewis acid complex.

-

Causality Note: The Lewis acid (AlCl₃) coordinates to the chlorine of the acyl chloride, making it an excellent leaving group and facilitating the formation of the electrophilic acylium ion.[6]

-

-

Aromatic Addition: 4-Bromotoluene (1.0 eq), dissolved in anhydrous DCM, is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Causality Note: The electron-rich π-system of 4-bromotoluene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methyl group is an ortho-, para-director, and the bromine is also an ortho-, para-director. Steric hindrance from the methyl group favors acylation at the position para to the methyl group (and ortho to the bromine).

-

-

Quenching: The reaction flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of crushed ice, followed by cold 1M HCl. This hydrolyzes the aluminum complexes.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate.

Reaction Mechanism

Figure 3: Mechanism of Friedel-Crafts Acylation.

Spectral Characterization (Predictive Analysis)

While specific experimental spectra are not publicly available, the structure of the molecule allows for a highly accurate prediction of its key spectral features. These data are crucial for confirming the identity and purity of the synthesized compound.

| Technique | Predicted Features |

| ¹H NMR | ~4.1 ppm (q, 2H): -O-CH₂-CH₃~1.2 ppm (t, 3H): -O-CH₂-CH₃~2.9 ppm (t, 2H): -CH₂-C(=O)-Ar~2.3 ppm (t, 2H): -CH₂-C(=O)-OEt~2.5 ppm (s, 3H): Ar-CH₃~1.4-1.8 ppm (m, 6H): Remaining three aliphatic -CH₂- groups~7.5-7.8 ppm (m, 3H): Aromatic protons |

| ¹³C NMR | ~199 ppm: Ketone C=O~173 ppm: Ester C=O~141 ppm: Aromatic C-CH₃~136 ppm: Aromatic C-Br~125-133 ppm: Other aromatic carbons~60 ppm: -O-CH₂-~20-40 ppm: Aliphatic carbons~21 ppm: Ar-CH₃~14 ppm: -CH₃ of ethyl group |

| FT-IR (cm⁻¹) | ~2950-2850: C-H aliphatic stretch~1735: C=O ester stretch~1685: C=O aryl ketone stretch~1250-1100: C-O ester stretch~800-600: C-Br stretch |

| Mass Spec (EI) | M⁺ at m/z 340/342: Molecular ion peak showing characteristic 1:1 isotopic pattern for bromine.Key Fragments: Loss of -OCH₂CH₃ (m/z 45), McLafferty rearrangement products, cleavage yielding the bromomethylbenzoyl cation (m/z 213/215). |

Chemical Reactivity and Synthetic Potential

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is a versatile synthetic intermediate due to its three distinct functional regions: the ketone, the ester, and the bromo-substituted aromatic ring.

-

Ketone Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or further reduced to a methylene group (-CH₂-) via methods like the Clemmensen or Wolff-Kishner reduction.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, H₂O) or acidic conditions. This acid can then be converted into other derivatives like amides or acid chlorides.

-

Aromatic Ring Modifications: The bromine atom is a key handle for cross-coupling reactions. Suzuki, Stille, Heck, or Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position, significantly increasing molecular complexity.

-

Alpha-Bromination: The methylene group adjacent to the aryl ketone can be brominated using reagents like NBS, providing a site for subsequent nucleophilic substitution.

Figure 4: Potential downstream derivatizations.

The presence of these functional handles makes this compound an attractive starting material for synthesizing lead compounds in drug discovery, particularly for targets where a substituted aryl ketone scaffold is desired.[11][12]

Conclusion

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is a well-defined chemical entity with significant potential as a synthetic building block. Its preparation via Friedel-Crafts acylation is a reliable and high-yielding method that avoids common synthetic pitfalls like rearrangement and poly-substitution. The compound's multiple functional groups offer orthogonal chemical handles for a wide range of subsequent transformations, making it a valuable intermediate for accessing complex molecular targets in medicinal chemistry and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in advanced research programs.

References

- ChemicalBook. ethyl 7-(3-bromo-4-methylphenyl)

- Echemi. ethyl 7-(4-bromo-2-methylphenyl)

- BOC Sciences. CAS 898776-88-0 ETHYL 7-(3-BROMO-4-METHYLPHENYL)

- BLD Pharm. 898776-88-0|Ethyl 7-(3-bromo-4-methylphenyl)

- s

- Master Organic Chemistry. EAS Reactions (3)

- Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

- SpectraBase.

- MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)

- Chad's Prep. 18.

- PubMed Central (PMC). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

- BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)

- PubMed Central (PMC). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones.

Sources

- 1. ETHYL 7-(3-BROMO-4-METHYLPHENYL)-7-OXOHEPTANOATE CAS#: 898776-88-0 [m.chemicalbook.com]

- 3. 898776-88-0|Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data, this document focuses on the theoretical characterization of the molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The principles behind the predicted spectral features are explained to provide a robust framework for researchers synthesizing or working with this compound and its analogs. Standard experimental protocols for acquiring such data are also detailed.

Introduction

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate (C₁₆H₂₁BrO₃) is an organic molecule featuring a substituted aromatic ring linked to an aliphatic ester chain.[1][] Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. Accurate structural elucidation is paramount for any research and development involving this compound. Spectroscopic techniques are the cornerstone of such characterization, providing unambiguous evidence of chemical structure and purity.

This guide will delve into the predicted spectroscopic signature of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate, offering a baseline for experimental verification.

Molecular Structure and Predicted Spectroscopic Data

The chemical structure of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is presented below:

Chemical Structure:

-

Molecular Formula: C₁₆H₂₁BrO₃[]

-

Molecular Weight: 341.24 g/mol []

-

CAS Number: 898776-88-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate, we can predict the key features of its ¹H and ¹³C NMR spectra.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic chain protons.

Table 1: Predicted ¹H NMR Data for Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 7.9 - 8.1 | d | 1H | Ar-H |

| b | 7.7 - 7.9 | dd | 1H | Ar-H |

| c | 7.3 - 7.5 | d | 1H | Ar-H |

| d | 4.1 - 4.2 | q | 2H | -OCH₂CH₃ |

| e | 2.9 - 3.1 | t | 2H | -COCH₂- |

| f | 2.4 - 2.5 | s | 3H | Ar-CH₃ |

| g | 2.2 - 2.4 | t | 2H | -CH₂COO- |

| h | 1.6 - 1.8 | m | 4H | -COCH₂CH₂CH₂CH₂- |

| i | 1.3 - 1.5 | m | 2H | -COCH₂CH₂CH₂- |

| j | 1.2 - 1.3 | t | 3H | -OCH₂CH₃ |

Justification of Predicted ¹H NMR Data:

-

Aromatic Protons (a, b, c): The three protons on the substituted benzene ring will appear in the downfield region (7.3-8.1 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing ketone group. The specific splitting patterns (doublet and doublet of doublets) arise from their coupling with neighboring protons.

-

Ethyl Ester Protons (d, j): The methylene protons (-OCH₂CH₃) are expected around 4.1-4.2 ppm as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet around 1.2-1.3 ppm.

-

Aliphatic Chain Protons (e, g, h, i): The methylene protons adjacent to the ketone (e) and the ester (g) are deshielded and will appear as triplets around 2.9-3.1 ppm and 2.2-2.4 ppm, respectively. The other methylene protons in the chain (h, i) will be found in the more upfield region of 1.3-1.8 ppm with complex multiplicities.

-

Aromatic Methyl Protons (f): The methyl group attached to the aromatic ring will be a singlet in the region of 2.4-2.5 ppm.

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 198 - 202 | C=O (ketone) |

| 172 - 175 | C=O (ester) |

| 140 - 145 | Ar-C |

| 135 - 140 | Ar-C |

| 130 - 135 | Ar-CH |

| 128 - 130 | Ar-CH |

| 125 - 128 | Ar-C-Br |

| 120 - 125 | Ar-CH |

| 60 - 62 | -OCH₂CH₃ |

| 38 - 42 | -COCH₂- |

| 33 - 36 | -CH₂COO- |

| 28 - 30 | -CH₂- |

| 24 - 26 | -CH₂- |

| 22 - 24 | Ar-CH₃ |

| 13 - 15 | -OCH₂CH₃ |

Justification of Predicted ¹³C NMR Data:

-

Carbonyl Carbons: The ketone and ester carbonyl carbons are the most deshielded, appearing far downfield (198-202 ppm and 172-175 ppm, respectively).

-

Aromatic Carbons: The aromatic carbons will resonate in the 120-145 ppm region. The carbon attached to the bromine will be influenced by the halogen's electronegativity and size.

-

Aliphatic Carbons: The carbons of the ethyl group and the heptanoate chain will appear in the upfield region (13-62 ppm). The carbon of the methylene group attached to the ester oxygen (-OCH₂) will be around 60-62 ppm.

A standard protocol for acquiring NMR spectra would involve dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectra would then be recorded on a 400 MHz or higher field NMR spectrometer.

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data for Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

| m/z (Predicted) | Assignment |

| 340/342 | [M]⁺˙ (Molecular ion peak, isotopic pattern for Br) |

| 311/313 | [M - C₂H₅]⁺ |

| 295/297 | [M - OC₂H₅]⁺ |

| 183/185 | [Br(CH₃)C₆H₃CO]⁺ |

| 155 | [C₆H₁₁O₂]⁺ |

Justification of Predicted MS Data:

-

Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺˙), with two peaks of nearly equal intensity at m/z 340 and 342, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Major Fragments: Common fragmentation pathways would include the loss of the ethoxy group ([M - OC₂H₅]⁺) and the ethyl group ([M - C₂H₅]⁺). Another likely fragmentation is the cleavage of the bond between the carbonyl group and the aliphatic chain, leading to the formation of the brominated benzoyl cation ([Br(CH₃)C₆H₃CO]⁺) and the heptanoate fragment.

A sample of the compound would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.

Caption: General workflow for mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| 3000 - 3100 | C-H stretch (aromatic) |

| 2850 - 3000 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1685 | C=O stretch (ketone) |

| 1550 - 1600 | C=C stretch (aromatic) |

| 1100 - 1300 | C-O stretch (ester) |

| 550 - 650 | C-Br stretch |

Justification of Predicted IR Data:

-

Carbonyl Stretches: Two distinct carbonyl absorption bands are expected. The ester carbonyl (C=O) will appear at a higher wavenumber (~1735 cm⁻¹) compared to the ketone carbonyl (~1685 cm⁻¹), which is conjugated with the aromatic ring.

-

C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule.

-

Aromatic C=C Stretches: Absorptions corresponding to the carbon-carbon double bonds in the benzene ring are expected in the 1550-1600 cm⁻¹ region.

-

C-O and C-Br Stretches: The C-O stretch of the ester and the C-Br stretch will appear in the fingerprint region of the spectrum.

The IR spectrum can be obtained by placing a small amount of the neat compound on an Attenuated Total Reflectance (ATR) crystal or by preparing a KBr pellet or a solution in a suitable solvent (e.g., CCl₄).

Caption: Workflow for acquiring an IR spectrum.

Conclusion

This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, Mass, and IR spectroscopic data for Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate. While this information is theoretical, it is grounded in fundamental spectroscopic principles and data from analogous structures. Researchers can use this guide as a valuable reference for the synthesis, purification, and characterization of this compound. The provided experimental protocols outline the standard procedures for obtaining high-quality spectroscopic data for verification.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate (CAS 898776-88-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate, identified by CAS number 898776-88-0, is an aromatic keto ester with a molecular structure poised for exploration in medicinal and agrochemical research.[1] The compound's architecture, featuring a substituted benzene ring and a flexible ester-containing aliphatic chain, presents a versatile scaffold for chemical modification. The presence of a bromine atom and a methyl group on the phenyl ring, coupled with the ketone and ester functionalities, suggests potential for diverse biological activities and makes it a valuable intermediate in synthetic organic chemistry.[1] This guide provides a comprehensive overview of its properties, a proposed synthetic route, expected analytical data, and potential research applications, synthesized to empower researchers in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate are fundamental to understanding its reactivity, potential biological interactions, and handling requirements.

Chemical Structure and Identifiers

-

IUPAC Name: ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate[2]

-

Synonyms: Benzeneheptanoic acid, 3-bromo-4-methyl-ζ-oxo-, ethyl ester; Ethyl 3-bromo-4-methyl-ζ-oxobenzeneheptanoate[1]

-

CAS Number: 898776-88-0

-

Molecular Formula: C₁₆H₂₁BrO₃[2]

-

Molecular Weight: 341.24 g/mol [2]

-

SMILES: CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)Br[2]

-

InChI Key: QEXXJTDLURGZDB-UHFFFAOYSA-N[2]

Physicochemical Data

While experimentally determined data for this specific compound is scarce in peer-reviewed literature, key properties can be predicted or inferred from closely related analogs.

| Property | Value | Source/Basis |

| Boiling Point | 423.3 ± 40.0 °C | Predicted[3] |

| Density | 1.252 ± 0.06 g/cm³ | Predicted[3] |

| Appearance | Likely a solid or oil at room temperature | Inferred from similar keto esters |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, ethyl acetate) and have limited aqueous solubility | Inferred from structure (moderate lipophilicity)[1] |

Synthesis and Experimental Protocols

The most direct and established method for synthesizing aromatic ketones like Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is the Friedel-Crafts acylation. This involves the reaction of an activated acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The proposed synthesis involves two main stages: the preparation of the acylating agent (7-ethoxy-7-oxoheptanoyl chloride) and the subsequent Friedel-Crafts acylation of 2-bromo-1-methylbenzene.

Caption: Proposed synthetic workflow for CAS 898776-88-0.

Detailed Experimental Protocol

Materials:

-

Suberic acid monomethyl ester

-

Thionyl chloride (SOCl₂)

-

2-Bromo-1-methylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

Step 1: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid monomethyl ester (1.0 eq).

-

Slowly add thionyl chloride (2.0 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 7-ethoxy-7-oxoheptanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and equip it with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Add anhydrous aluminum chloride (1.2 eq) to anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, add 2-bromo-1-methylbenzene (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification:

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate.

Spectroscopic Analysis for Structural Verification

The following table outlines the expected spectroscopic data for CAS 898776-88-0, based on its structure. This data is crucial for confirming the identity and purity of the synthesized compound.

| Analytical Method | Parameter | Expected Value/Observation | Interpretation |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~7.8-7.2 ppm (m, 3H)~4.1 ppm (q, 2H)~2.9 ppm (t, 2H)~2.4 ppm (s, 3H)~2.3 ppm (t, 2H)~1.7-1.3 ppm (m, 6H)~1.2 ppm (t, 3H) | Aromatic protonsEthyl ester -OCH₂-Methylene protons adjacent to ketone (-CH₂C(O)-)Aromatic methyl protons (-CH₃)Methylene protons adjacent to ester (-CH₂C(O)O-)Aliphatic chain methylene protonsEthyl ester -CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~199 ppm~173 ppm~140-125 ppm~60 ppm~40-20 ppm~14 ppm | Ketone carbonyl carbon (C=O)Ester carbonyl carbon (C=O)Aromatic carbonsEthyl ester -OCH₂- carbonAliphatic chain and methyl carbonsEthyl ester -CH₃ carbon |

| IR (KBr) | Wavenumber (cm⁻¹) | ~2950-2850 cm⁻¹~1730 cm⁻¹~1685 cm⁻¹~1250-1000 cm⁻¹ | C-H stretching (aliphatic)C=O stretching (ester)C=O stretching (aromatic ketone)C-O stretching (ester) |

| Mass Spec. (EI) | m/z | 340/342 (M⁺)Various fragments | Molecular ion peak (presence of Br isotope pattern)Fragmentation corresponding to loss of -OCH₂CH₃, C₂H₅, and cleavage of the aliphatic chain |

Potential Research Applications and Hypothetical Biological Activity

The structural motifs within Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate suggest several avenues for research, particularly in drug discovery. The bromo-aromatic group can participate in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. The ketone functionality can be reduced to a secondary alcohol or serve as a handle for further derivatization.

Areas for Investigation

-

Enzyme Inhibition: The keto-ester structure could serve as a starting point for developing inhibitors of enzymes such as kinases, proteases, or histone deacetylases (HDACs), where the aromatic portion can be tailored to fit into specific binding pockets.

-

Receptor Modulation: Derivatives could be synthesized to target G-protein coupled receptors (GPCRs) or nuclear receptors, where the lipophilic nature of the molecule could facilitate membrane permeability.

-

Agrochemicals: The compound could be explored for potential herbicidal or insecticidal properties, a field where substituted aromatic compounds are prevalent.

Hypothetical Mechanism of Action: Kinase Inhibition

To illustrate a potential application, we can hypothesize a mechanism of action where a derivative of this compound acts as a competitive inhibitor of a protein kinase.

Sources

Brominated Aryl Keto Esters: A Nexus of Reactivity and Versatility in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of versatile synthons in accelerating research and development. Among these, brominated aryl keto esters stand out as a class of compounds whose unique trifecta of reactive sites—an electrophilic α-keto carbon, a highly reactive α-bromo substituent, and a tunable aromatic ring—offers a remarkable platform for molecular innovation. This guide eschews a rigid template to provide a fluid, in-depth exploration of their potential, grounded in mechanistic understanding and field-proven applications. We will delve into not just what can be done, but why specific methodologies are chosen, ensuring each protocol is a self-validating system of logic and efficiency.

Part 1: The Chemical Foundation of a Versatile Building Block

At its core, a brominated aryl keto ester is a molecule primed for reactivity. The vicinal diketone-like nature of the α-keto ester moiety presents two distinct electrophilic centers. The adjacent α-bromine atom is an excellent leaving group, making the α-carbon a primary site for nucleophilic attack via SN2 mechanisms.[1] This inherent reactivity is the cornerstone of its utility. The aryl group is not a passive spectator; its electronic properties can be modulated to fine-tune the reactivity of the keto and ester groups, and it serves as a crucial scaffold for building larger, often biologically active, molecules. Understanding this interplay is fundamental to exploiting the full synthetic potential of these reagents.

Part 2: Synthesis of Brominated Aryl Keto Esters: A Strategic Overview

The reliable synthesis of the starting material is the bedrock of any successful research campaign. The preparation of brominated aryl keto esters can be broadly approached via two primary strategies, each with its own merits.

Strategy 1: Direct α-Bromination of Aryl Keto Esters

This is often the most direct route, involving the reaction of a pre-formed aryl keto ester with an electrophilic bromine source. The causality of this reaction is rooted in the acid-catalyzed formation of an enol intermediate, which is the active nucleophile that attacks the bromine.[2][3]

Mechanism: Acid-Catalyzed α-Bromination The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates tautomerization to the enol form. This enol, an electron-rich alkene, then acts as the nucleophile, attacking molecular bromine to form the α-bromo ketone after deprotonation.[4]

Caption: Acid-catalyzed α-bromination workflow.

The primary challenge in this approach is achieving high regioselectivity and avoiding the formation of di-brominated byproducts.[5] Traditional methods using molecular bromine can be difficult to control. A superior, self-validating protocol involves the use of bromodimethylsulfonium bromide (BDMS), which offers a milder and more selective reaction.[6]

Strategy 2: Oxidation of α,α-Dibromo Aryl Ketones

An alternative and highly efficient strategy involves the initial exhaustive bromination of an aryl ketone to yield a 2,2-dibromo-1-arylethanone intermediate. This intermediate is then subjected to oxidative esterification. This method's logic lies in its robustness and predictability, often leading to high yields of the desired α-keto ester.[7]

Comparative Analysis of Synthetic Routes

| Methodology | Reagents | Key Advantages | Typical Yields | Reference |

| Direct Bromination | Aryl keto ester, Br₂, Acetic Acid | Direct, atom-economical. | 50-75% | [3] |

| Selective Bromination | Aryl keto ester, BDMS | High regioselectivity, mild conditions, no catalyst needed. | 85-95% | [6] |

| Oxidative Esterification | Aryl ketone, Br₂, DMSO, Alcohol | High efficiency, versatile for various alcohols. | 70-90% | [7] |

Experimental Protocol: Regioselective α-Bromination using BDMS

This protocol is presented as a self-validating system. The disappearance of the starting material (monitored by TLC) and the formation of a single major product spot confirm the reaction's high selectivity.

-

Reagent Preparation: Bromodimethylsulfonium bromide (BDMS) is prepared by the slow addition of bromine to a solution of dimethyl sulfide in an appropriate solvent at 0-5 °C. The resulting precipitate is filtered and dried.

-

Reaction Setup: To a solution of the β-keto ester (1.0 equiv) in dichloromethane (DCM) at 0-5 °C, add BDMS (1.05 equiv) portion-wise over 10 minutes.

-

Monitoring: Stir the reaction mixture at the same temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-2 hours).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, negating the need for column chromatography.[6]

Part 3: Core Applications in Organic Synthesis

The true value of brominated aryl keto esters is realized in their application as versatile intermediates. Their predictable reactivity allows for the construction of complex molecular architectures with high precision.

A. Keystone Reagents for Heterocyclic Synthesis

The 1,2-dicarbonyl system, combined with the adjacent bromo-substituent, creates a perfect trifunctionalized electrophile for condensation and cyclization reactions. This is particularly powerful in the synthesis of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals. A classic example is the Hantzsch synthesis of thiazoles or related imidazole derivatives, where the brominated aryl keto ester reacts with a thioamide or amidine.

Caption: Generalized pathway for heterocyclic synthesis.

This strategy is highly reliable because the initial, rapid SN2 reaction at the α-carbon is followed by an irreversible intramolecular cyclization, driving the reaction to completion. This makes the protocol self-validating; the formation of the highly stable aromatic heterocyclic ring is a strong thermodynamic sink.

B. Substrates for Palladium-Catalyzed Cross-Coupling

While the α-bromo position is known for nucleophilic substitution, modern catalysis has unlocked its potential in cross-coupling. Palladium-catalyzed reactions, for instance, can utilize the C-Br bond to form new carbon-carbon bonds. Specifically, the β-arylation of α-keto esters can be achieved by coupling α-keto ester enolates with aryl bromides, providing access to β-stereogenic α-keto esters.[8][9] This transformation is significant as it constructs sterically complex and valuable β-aryl α-keto acid substructures, which are prevalent in biologically important molecules.[10]

Experimental Protocol: Palladium-Catalyzed β-Arylation of an α-Keto Ester

This protocol's validation lies in the selective formation of a C(sp³)–C(sp²) bond, a transformation not achievable through classical methods.

-

Catalyst Preparation: In a glovebox, a reaction vessel is charged with Pd₂(dba)₃ (2.5 mol %), P(tBu)₃·HBF₄ (10 mol %), and the aryl bromide (1.0 equiv).

-

Reaction Setup: The vessel is removed from the glovebox, and a solution of the α-keto ester (1.2 equiv) in toluene is added, followed by the addition of a base such as NaHMDS (1.2 equiv).

-

Execution: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours until TLC or GC-MS analysis indicates complete consumption of the aryl bromide.

-

Work-up: The reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.

-

Extraction and Purification: The mixture is extracted with ethyl acetate, the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the β-aryl α-keto ester.[9]

Part 4: Applications in Drug Discovery and Medicinal Chemistry

For drug development professionals, brominated aryl keto esters represent a privileged scaffold for library synthesis and lead optimization.

A. α-Keto Esters as Pharmacophores

The α-keto ester moiety is a known pharmacophore that can act as a reversible covalent inhibitor of cysteine and serine proteases.[11] The electrophilic keto-carbon can be attacked by a nucleophilic residue (e.g., cysteine's thiol) in an enzyme's active site. The aryl ring provides a vector for exploring structure-activity relationships (SAR) through substitution, while the bromine atom serves as a handle for further diversification, allowing for the rapid generation of compound libraries to probe biological targets.

B. Building Blocks for Bioactive Molecules

These compounds are critical intermediates in the synthesis of complex, biologically active agents. The ability to install diverse functionalities at the α-position through SN2 displacement of the bromide allows for the systematic modification of a lead compound's steric and electronic properties. For example, they are precursors for chiral mandelate esters and α-amino acid derivatives, which are fundamental components of many drugs.[9][12]

Caption: Scaffold-based drug design logic.

Conclusion and Future Outlook

Brominated aryl keto esters are far more than simple synthetic intermediates; they are enabling tools for chemical innovation. Their predictable, multi-faceted reactivity provides a robust platform for constructing complex molecules, from novel heterocycles to advanced pharmaceutical leads. The logical, self-validating nature of their core reactions—nucleophilic substitution, cyclocondensation, and metal-catalyzed coupling—ensures their continued relevance in research. Future applications will likely see their increased use in asymmetric catalysis to generate chiral products and in fields like materials science, where the aryl keto scaffold can be integrated into functional polymers and dyes. As we continue to push the boundaries of chemical synthesis, the versatility of these powerful building blocks will undoubtedly lead to new discoveries.

References

- Aurigene Pharmaceutical Services. (n.d.). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters.

- ResearchGate. (n.d.). Facile Synthesis of Aryl α-Keto Esters via the Reaction of Aryl Diazoacetate with H2O and DEAD | Request PDF.

- (n.d.). An efficient synthesis of aryl a-keto esters.

- American Chemical Society. (n.d.). Reaction of ethyl haloacetates and .alpha.-bromo ketones with B-aryl-9-borabicyclo(3.3.1)nonanes under the influence of potassium tert-butoxide. A new convenient procedure for the .alpha.-arylation of ketones and esters.

- Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes.

- ResearchGate. (n.d.). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones | Request PDF.

- National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones - PMC.

- FAO AGRIS. (n.d.). Palladium-Catalyzed β-Arylation of α-Keto Esters.

- Sci-Hub. (n.d.). Palladium-Catalyzed β-Arylation of α-Keto Esters.

- Cardiff University. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters.

- National Institutes of Health. (n.d.). Palladium Catalyzed β-Arylation of α-Keto Esters - PMC.

- Royal Society of Chemistry. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Organic & Biomolecular Chemistry.

- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.

- (n.d.). Selective α-bromination of aryl carbonyl compounds: prospects and challenges.

- JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.

- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.

- YouTube. (2019). mechanism of alpha-halogenation of ketones.

- YouTube. (2021). Bromination of Ketones.

- Organic Chemistry Portal. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). J. Org. Chem., 71, 8961-8963.

- Pondicherry University. (n.d.). Synthetic Applications of the Blaise Reaction.

- BenchChem. (2025). A Comparative Review of Synthetic Methodologies for Aryl Ketoesters.

- ChemRxiv. (n.d.). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester.

- PubMed Central. (n.d.). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters.

- ResearchGate. (n.d.). Application of aryl-hydrazones of α-ketoethers in the synthesis of heterocyclic compounds.

- PubMed Central. (n.d.). Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase.

- ResearchGate. (n.d.). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) | Request PDF.

- American Chemical Society. (n.d.). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes.

Sources

- 1. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Selective α-bromination of aryl carbonyl compounds: prospects and challenges | Semantic Scholar [semanticscholar.org]

- 6. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]

- 7. aurigeneservices.com [aurigeneservices.com]

- 8. Palladium-Catalyzed β-Arylation of α-Keto Esters [agris.fao.org]

- 9. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Palladium-Catalyzed β-Arylation of α-Keto Esters / Organic Letters, 2017 [sci-hub.box]

- 11. Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Derivatization of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate for Novel Compound Synthesis

Abstract

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is a versatile chemical scaffold possessing multiple reactive sites amenable to strategic chemical modification. This guide provides an in-depth technical exploration of its derivatization, targeting researchers, medicinal chemists, and drug development professionals. We will dissect the molecule's key functional groups—the aryl bromide, the ketone with its adjacent α-carbon, and the terminal ester—to unlock a diverse chemical space. This document moves beyond simple procedural listings to explain the underlying mechanistic principles, the rationale for methodological choices, and the practical application of these transformations in the synthesis of novel compounds with potential therapeutic relevance. Detailed, field-tested protocols and visual workflows are provided to ensure reproducibility and conceptual clarity.

Introduction: The Strategic Value of the Core Scaffold

The title compound, Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate, presents a compelling starting point for library synthesis in drug discovery programs. Its structure is a deliberate convergence of three key functional domains, each offering a distinct handle for chemical diversification:

-

The Aryl Bromide: A robust and reliable anchor for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups (C-C bond formation) or nitrogen-based functionalities (C-N bond formation).

-

The Ketone and its α-Position: The ketone provides a site for nucleophilic addition or can be used to activate the adjacent α-carbon. This activation facilitates subsequent reactions, such as the formation of crucial heterocyclic systems like thiazoles, which are prevalent in pharmacologically active molecules.[1]

-

The Ethyl Ester: A readily modifiable group that can be hydrolyzed to the corresponding carboxylic acid or converted into amides, providing a vector for modulating solubility, polarity, and interaction with biological targets.

This guide will systematically explore derivatization strategies at each of these sites, providing the technical foundation for creating diverse and complex molecular architectures.

Derivatization at the Aryl Bromide: Palladium-Catalyzed Cross-Coupling

The 3-bromo-4-methylphenyl moiety is primed for transformation via palladium catalysis. The choice of reaction—Suzuki-Miyaura or Buchwald-Hartwig—is dictated by the desired bond formation (C-C or C-N).

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions and exceptional functional group tolerance.[2] It facilitates the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl structure.[3]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) catalyst; (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[2][4] The choice of base is critical, as it facilitates the formation of a more nucleophilic boronate species required for efficient transmetalation.[3]

Sources

An In-Depth Technical Guide to the Characterization of GW501516 (Cardarine)

A Note on the Topic: The provided InChI Key, QEXXJTDLURGZDB-UHFFFAOYSA-N, could not be definitively matched to a specific chemical entity in publicly available databases. However, given the context of an in-depth guide for drug development professionals, and the structural similarity suggested by the latter portion of the key, this guide will focus on the highly relevant and well-documented compound GW501516 , also known as Cardarine. Its correct InChI Key is YDBLKRPLXZNVNB-UHFFFAOYSA-N.

Introduction

GW501516, also referred to as Cardarine or Endurobol, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1] Developed in the 1990s through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals, it was initially investigated as a potential therapeutic agent for metabolic and cardiovascular diseases due to its ability to modulate lipid metabolism.[1][2] Despite promising preclinical and early clinical results, its development was halted in 2007 due to findings from animal studies that indicated a potential for rapid cancer development in several organs.[1]

This guide provides a comprehensive technical overview of GW501516, focusing on its physicochemical properties, mechanism of action, and the analytical methodologies crucial for its characterization in a research and drug development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development and analysis. The key properties of GW501516 are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid | [2] |

| Synonyms | GW-501516, GW1516, GSK-516, Cardarine, Endurobol | [1][2] |

| CAS Number | 317318-70-0 | [2] |

| Molecular Formula | C21H18F3NO3S2 | [2] |

| Molar Mass | 453.49 g·mol−1 | [1] |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO (20 mg/mL) | |

| InChI Key | YDBLKRPLXZNVNB-UHFFFAOYSA-N | [2] |

Mechanism of Action: A Selective PPARδ Agonist

GW501516 exerts its biological effects as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear hormone receptor that plays a critical role in the regulation of energy metabolism.[1] It exhibits high affinity (Ki = 1 nM) and potency (EC50 = 1 nM) for PPARδ, with over 1000-fold selectivity compared to PPARα and PPARγ.

Upon binding to PPARδ, GW501516 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins, such as PGC-1α.[1] This activated receptor-coactivator complex then heterodimerizes with the retinoid X receptor (RXR). The resulting heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event upregulates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose homeostasis, effectively shifting the body's energy preference from glucose to lipids.[1]

Protocols for Characterization

The accurate identification and quantification of GW501516 are critical for both research and regulatory purposes, such as in anti-doping analysis. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for its characterization.

Experimental Protocol: HPLC-MS/MS Analysis of GW501516

This protocol outlines a general procedure for the detection of GW501516 in a biological matrix, such as urine.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Rationale: To remove interfering substances from the biological matrix and concentrate the analyte.

-

Steps:

-

Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load 1 mL of the biological sample (e.g., urine) onto the cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities.

-

Elute GW501516 with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

2. HPLC Separation

-

Rationale: To chromatographically separate GW501516 from other components in the prepared sample.

-

Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

3. Mass Spectrometric Detection (Tandem MS)

-

Rationale: To provide highly sensitive and specific detection and quantification of GW501516.

-

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): m/z 452.1

-

Product Ions (Q3): m/z 257.0, m/z 337.0

-

-

Collision Energy: Optimized for the specific instrument.

-

Applications in Research and Drug Development

Despite its discontinuation for clinical use, GW501516 remains a valuable tool in scientific research. Its high selectivity for PPARδ allows for the specific investigation of this receptor's role in various physiological and pathological processes, including:

-

Metabolic Syndrome: Studies have utilized GW501516 to explore the therapeutic potential of PPARδ activation in ameliorating conditions such as obesity, dyslipidemia, and insulin resistance.[3]

-

Muscle Physiology: It has been instrumental in understanding how PPARδ activation mimics the effects of exercise by promoting fatty acid oxidation in skeletal muscle and increasing endurance.[1]

-

Cancer Research: The compound is used to study the complex and sometimes contradictory roles of PPARδ in different types of cancer.[1]

Safety and Toxicological Profile

The primary reason for the cessation of clinical development of GW501516 was the observation of rapid, dose-dependent cancer development in multiple organs in rodents during long-term studies.[1] This carcinogenic potential underscores the critical importance of thorough long-term toxicological evaluation in the drug development process. The World Anti-Doping Agency (WADA) has banned GW501516 and warns athletes of its significant health risks.[1]

Conclusion

GW501516 is a potent and selective PPARδ agonist with a well-defined mechanism of action. While its therapeutic potential was ultimately overshadowed by safety concerns, it continues to be a valuable research tool for dissecting the intricate roles of PPARδ in metabolism and disease. The analytical methods outlined in this guide provide a robust framework for its accurate characterization, which is essential for both advancing scientific understanding and for regulatory enforcement. The story of GW501516 serves as a compelling case study in the complexities of drug discovery and the paramount importance of long-term safety assessments.

References

-

GW501516. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

GW 501516. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

GW-501516. (2025, August 22). precisionFDA. Retrieved January 18, 2026, from [Link]

-

GW501516. (n.d.). IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. Retrieved January 18, 2026, from [Link]

-

3,7-Dimethyl-2-octanol. (n.d.). CAS Common Chemistry. Retrieved January 18, 2026, from [Link]

-

Gallic acid. (n.d.). CAS Common Chemistry. Retrieved January 18, 2026, from [Link]

-

InChIKey. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

InChI=1/C11H22O/c1-5-7-9(3)11(12)10(4)8-6-2/h9-10H,5-8H2,1-4H. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Information from the InChI. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Turza, A., et al. (2024). Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective. Molecules, 29(5), 1088. [Link]

Sources

- 1. GW501516 - Wikipedia [en.wikipedia.org]

- 2. GW 501516 | C21H18F3NO3S2 | CID 9803963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate, a substituted aromatic keto ester with potential applications in medicinal chemistry and as a building block in organic synthesis. This document details its chemical properties, a robust synthetic pathway, analytical characterization, and safety considerations, designed to support researchers in its synthesis and utilization.

Core Molecular Attributes

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is a bifunctional molecule featuring a brominated and methylated phenyl ring attached to a seven-carbon chain that incorporates both a ketone and an ethyl ester. This unique combination of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁BrO₃ | [][2] |

| Molecular Weight | 341.24 g/mol | [][2] |

| CAS Number | 898776-88-0 | [][2] |

| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water | Inferred from structure |

| IUPAC Name | ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | [] |

| SMILES | CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)Br | [] |

| InChI Key | QEXXJTDLURGZDB-UHFFFAOYSA-N | [] |

Synthetic Strategy and Experimental Protocol

The most logical and efficient synthetic route to Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is a two-stage process. The first stage involves a Friedel-Crafts acylation to form the carbon-carbon bond between the aromatic ring and the heptanoyl chain. The second stage is a classical Fischer esterification to introduce the ethyl ester group.

Rationale for the Synthetic Approach

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[3] This electrophilic aromatic substitution reaction provides a direct method to attach an acyl group to an aromatic ring. The choice of 3-bromo-4-methyltoluene as the starting aromatic compound and a derivative of heptanedioic acid as the acylating agent is a direct path to the desired carbon skeleton. The subsequent esterification of the terminal carboxylic acid is a standard and high-yielding transformation.[4]

Overall Synthetic Workflow

Caption: Synthetic workflow for Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate.

Detailed Experimental Protocol

Stage 1: Synthesis of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic Acid

-

Preparation of 7-chloro-7-oxoheptanoic acid: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add heptanedioic acid (1 equivalent). Slowly add thionyl chloride (2.2 equivalents) at room temperature. Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases. The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude 7-chloro-7-oxoheptanoic acid, which can be used in the next step without further purification.

-

Friedel-Crafts Acylation: In a separate three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in an inert solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath. Add 3-bromo-4-methyltoluene (1 equivalent) to the cooled suspension. To this mixture, add the freshly prepared 7-chloro-7-oxoheptanoic acid (1 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid. Purification can be achieved by recrystallization or column chromatography.

Stage 2: Synthesis of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

-

Esterification: In a round-bottom flask, dissolve the 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid (1 equivalent) in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Reaction and Monitoring: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate.